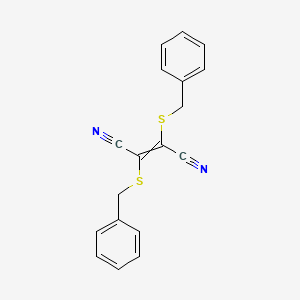
2,3-Bis(benzylsulfanyl)but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(benzylsulfanyl)but-2-enedinitrile is an organic compound with the molecular formula C18H14N2S2 This compound is characterized by the presence of two benzylsulfanyl groups attached to a butenedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile typically involves the reaction of benzyl bromide with disodium maleonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzyl bromide (C7H7Br) and disodium maleonitrile (C4H2N2Na2).
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(benzylsulfanyl)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Applications De Recherche Scientifique
2,3-Bis(benzylsulfanyl)but-2-enedinitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile groups can participate in hydrogen bonding or coordination with metal ions, while the benzylsulfanyl groups can undergo redox reactions or form covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(benzylamino)but-2-enedinitrile: This compound has amino groups instead of sulfanyl groups, leading to different chemical properties and reactivity.
2,3-Bis(benzylideneamino)but-2-enedinitrile:
Uniqueness
2,3-Bis(benzylsulfanyl)but-2-enedinitrile is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of nitrile and sulfanyl functionalities makes it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
52626-59-2 |
|---|---|
Formule moléculaire |
C18H14N2S2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2,3-bis(benzylsulfanyl)but-2-enedinitrile |
InChI |
InChI=1S/C18H14N2S2/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10H,13-14H2 |
Clé InChI |
JTFCCWUAKVJNON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=C(C#N)SCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


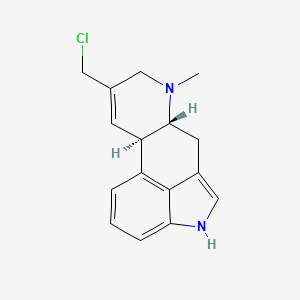
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
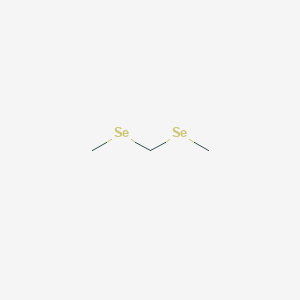
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)

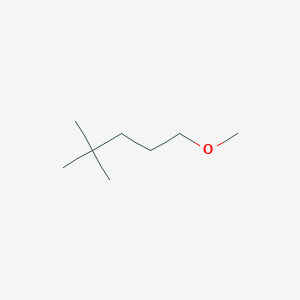
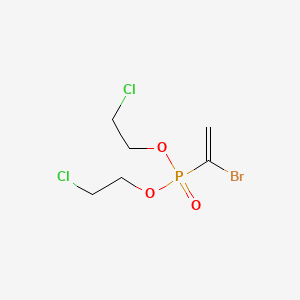
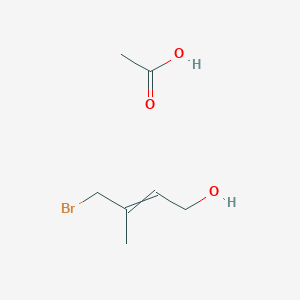
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

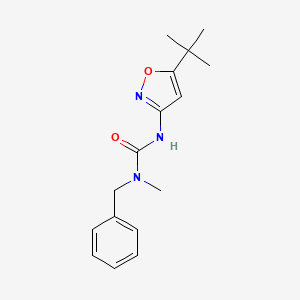
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

